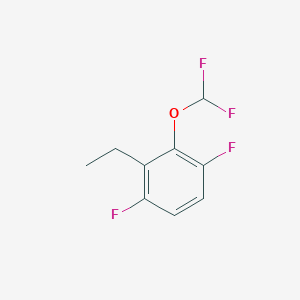
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring, along with an ethyl group at the third position. It is a fluorinated aromatic compound that has garnered interest in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene typically involves the introduction of fluorine atoms and a difluoromethoxy group onto a benzene ring. One common synthetic route includes the reaction of 1,4-difluorobenzene with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the difluoromethoxy group, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene can be compared with other fluorinated aromatic compounds such as:
1,4-Difluoro-2-methoxybenzene: Lacks the ethyl group and has different reactivity and applications.
1,4-Difluoro-2-ethylbenzene: Does not have the difluoromethoxy group, leading to different chemical properties and uses.
2,4-Difluoro-1-ethylbenzene: The position of the fluorine atoms and the ethyl group differs, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-ethyl-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
WKMWCMIPHRAERO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1OC(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















